molecular formula C10H13NO B1282353 4-[Ethyl(methyl)amino]benzaldehyde CAS No. 64693-47-6

4-[Ethyl(methyl)amino]benzaldehyde

Cat. No. B1282353
CAS RN: 64693-47-6
M. Wt: 163.22 g/mol
InChI Key: JHKGPGMTHIYKKK-UHFFFAOYSA-N
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Description

“4-[Ethyl(methyl)amino]benzaldehyde” is a chemical compound with the empirical formula C10H13NO . It is a solid substance .


Molecular Structure Analysis

The molecular weight of “4-[Ethyl(methyl)amino]benzaldehyde” is 163.22 . The SMILES string representation is CCN(C1=CC=C(C=C1)C=O)C .


Chemical Reactions Analysis

While specific reactions involving “4-[Ethyl(methyl)amino]benzaldehyde” are not available, it’s worth noting that aldehydes and ketones can react with primary amines to form imine derivatives .

Scientific Research Applications

Organic Synthesis

4-[Ethyl(methyl)amino]benzaldehyde is a valuable reagent in organic synthesis. It is particularly useful in the Biginelli reaction , which is a multi-component reaction used to synthesize dihydropyrimidinones . These compounds have a range of biological activities and are of interest in medicinal chemistry for their potential therapeutic applications.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of various pharmacologically active molecules. Its structure is amenable to modifications that can lead to the development of new drugs with potential anti-cancer, anti-microbial, and anti-inflammatory properties .

Analytical Chemistry

In analytical chemistry, 4-[Ethyl(methyl)amino]benzaldehyde can be used as a derivatization agent to enhance the detection of certain chemical species. Its ability to react and form stable derivatives makes it suitable for use in chromatography and spectrometry-based analytical methods .

Material Science

This compound finds applications in material science, particularly in the development of new materials with specific optical or electrical properties. It can be used as a monomer to synthesize polymers or as a precursor for the fabrication of advanced materials .

Environmental Science

The environmental applications of 4-[Ethyl(methyl)amino]benzaldehyde include its use as an intermediate in the synthesis of compounds that can degrade environmental pollutants. It can also be involved in the study of degradation pathways of organic compounds in the environment .

Industrial Applications

In the industrial sector, 4-[Ethyl(methyl)amino]benzaldehyde can be utilized in the synthesis of dyes, pigments, and other chemicals that require a benzaldehyde moiety with specific substituents for their production processes .

Safety and Hazards

While specific safety and hazard information for “4-[Ethyl(methyl)amino]benzaldehyde” is not available, it’s important to handle all chemical substances with care, using appropriate personal protective equipment and following safety protocols .

properties

IUPAC Name

4-[ethyl(methyl)amino]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-11(2)10-6-4-9(8-12)5-7-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKGPGMTHIYKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539261
Record name 4-[Ethyl(methyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Ethyl(methyl)amino]benzaldehyde

CAS RN

64693-47-6
Record name 4-(Ethylmethylamino)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64693-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[Ethyl(methyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-fluorobenzaldehyde (1.5 g) and methylethylamine (1.56 mL) in dimethylsulfoxide (9 mL) was added potassium carbonate (2.17 g) and the mixture was stirred by using a microwave synthesizer (Biotage LTD.) at 120° C. for 2 hours. Thereto was added water and the mixture was extracted with ethyl acetate. The extract was dried over magnesium sulfate and concentrated in vacuo. The resultant crude product was purified by a column chromatography on silica gel (solvent; hexane/ethyl acetate=95:5→80:20) to give 4-(N-ethyl-N-methylamino)benzaldehyde (1.89 g, yield: 89%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions that supplementing natural seawater DOM with 4-[ethyl(methyl)amino]benzaldehyde significantly enhanced cyanate production. What is the potential significance of this finding for our understanding of the marine nitrogen cycle?

A1: This finding suggests that the photochemical degradation of organic matter containing structures similar to 4-[ethyl(methyl)amino]benzaldehyde could be a previously unrecognized source of cyanate in marine environments []. This is significant because cyanate serves as both a nitrogen and energy source for diverse marine microorganisms, playing a potentially important role in the nitrogen cycle. Further research is needed to determine the prevalence of such compounds in marine DOM and quantify their contribution to the overall cyanate budget in the ocean.

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